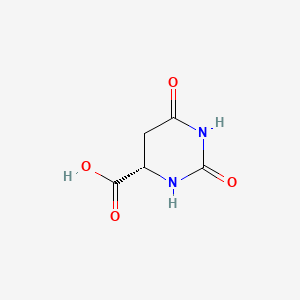

Hydroorotic acid, L-

Description

L-Dihydroorotic acid has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

L-Dihydroorotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331399 | |

| Record name | L-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5988-19-2, 155-54-4 | |

| Record name | L-Dihydroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroorotic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroorotic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Dihydroorotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LPL64ZNA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of L-Dihydroorotic Acid in De Novo Pyrimidine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Pyrimidine Synthesis

The synthesis of pyrimidine nucleotides is a fundamental process for all living organisms, providing the necessary building blocks for DNA and RNA.[1] This intricate metabolic network is broadly divided into two main routes: the salvage pathway, which recycles pre-existing pyrimidines, and the de novo synthesis pathway, which builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[2] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for nucleotides often outstrips the capacity of the salvage pathway, making them heavily reliant on de novo synthesis.[2] This dependency presents a strategic vulnerability that is of significant interest to researchers and drug development professionals. This guide provides an in-depth exploration of a critical intermediate in this pathway, L-dihydroorotic acid, and its enzymatic conversion, a key control point and a validated therapeutic target.

L-Dihydroorotic Acid: A Pivotal Intermediate

L-dihydroorotic acid is a key metabolic intermediate in the de novo synthesis of pyrimidines.[1] Its formation and subsequent oxidation represent a crucial juncture in the pathway, bridging the initial cytoplasmic steps with the mitochondrial stage of pyrimidine production in eukaryotes.

The De Novo Pyrimidine Biosynthesis Pathway: A Synopsis

The de novo synthesis of pyrimidines is a highly regulated and energy-intensive process.[2] It begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[2] Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, which is subsequently cyclized to form L-dihydroorotic acid.[] This series of reactions is carried out by a multifunctional enzyme complex known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase).[4]

The pathway then transitions to the mitochondrion, where the central subject of this guide, L-dihydroorotic acid, is oxidized to orotic acid.[5] This reaction is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH).[5] Orotic acid is then released from the mitochondria and converted to uridine monophosphate (UMP) in the cytoplasm by the bifunctional enzyme UMP synthase.[6] UMP serves as the precursor for all other pyrimidine nucleotides, including UTP, CTP, and TTP, which are essential for RNA and DNA synthesis.[4]

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway.

Dihydroorotate Dehydrogenase (DHODH): The Gatekeeper of Pyrimidine Synthesis

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of L-dihydroorotic acid to orotic acid.[7] This enzyme is physically linked to the electron transport chain, making pyrimidine synthesis dependent on mitochondrial respiration.[5]

Classification and Mechanism

DHODH enzymes are broadly classified into two families based on their structure and cellular location:

-

Class 1 DHODHs: These are cytosolic enzymes found primarily in Gram-positive bacteria. They utilize a catalytic cysteine residue and typically use fumarate or NAD+ as electron acceptors.

-

Class 2 DHODHs: Found in eukaryotes and Gram-negative bacteria, these are membrane-associated enzymes.[8] Human DHODH belongs to this class and is located on the inner mitochondrial membrane. Class 2 DHODHs employ a catalytic serine residue and transfer electrons to the electron transport chain via ubiquinone (Coenzyme Q).[8]

The catalytic mechanism of human DHODH is proposed to be a stepwise process.[9] First, a proton is abstracted from the C5 position of L-dihydroorotic acid by a serine residue in the active site.[9] This is followed by the transfer of a hydride from the C6 position of the substrate to the FMN cofactor.[9]

DHODH as a Therapeutic Target

The critical role of DHODH in pyrimidine synthesis, particularly in rapidly dividing cells, makes it an attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][10] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell proliferation.[4]

DHODH Inhibitors in Drug Development

Several DHODH inhibitors have been developed and have shown clinical efficacy:

-

Leflunomide and Teriflunomide: These are well-established DHODH inhibitors used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[10][11] They work by suppressing the proliferation of activated T and B lymphocytes.[10]

-

Brequinar: This potent DHODH inhibitor has been investigated for its anticancer activity, particularly in acute myeloid leukemia (AML).[4]

-

Novel Inhibitors: Ongoing research is focused on developing new generations of DHODH inhibitors with improved potency and selectivity for various therapeutic indications, including broad-spectrum antiviral applications.[5]

The mechanism of action of these inhibitors typically involves binding to the ubiquinone-binding site of the enzyme, thereby preventing the re-oxidation of the FMN cofactor and halting the catalytic cycle.[11]

Experimental Protocols for Studying L-Dihydroorotic Acid and DHODH

A thorough understanding of the role of L-dihydroorotic acid and the activity of DHODH requires robust and reproducible experimental methods. The purity of reagents, such as L-dihydroorotic acid, is critical for obtaining accurate and reliable data.[1]

Protocol 1: Spectrophotometric Assay of DHODH Activity

This assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12]

Principle: DHODH catalyzes the oxidation of L-dihydroorotic acid to orotic acid. The electrons generated in this reaction are transferred to DCIP, causing its color to change from blue to colorless, which can be measured as a decrease in absorbance at 600-650 nm.[12]

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (substrate)

-

Coenzyme Q10 (cofactor)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[13]

-

Test inhibitor compound (dissolved in DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration should not exceed 0.5%.

-

In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and varying concentrations of the test inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., brequinar).

-

Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the reaction by adding a solution of L-dihydroorotic acid and DCIP to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[12]

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for a Spectrophotometric DHODH Activity Assay.

Protocol 2: Quantification of L-Dihydroorotic Acid and Orotic Acid by LC-MS/MS

This method allows for the precise measurement of the substrate and product of the DHODH reaction in biological samples, providing a direct assessment of pathway inhibition.[14]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to separate, identify, and quantify molecules in a complex mixture.

Materials:

-

Biological samples (e.g., cell lysates, plasma)

-

Internal standards (stable isotope-labeled L-dihydroorotic acid and orotic acid)

-

Protein precipitation solvent (e.g., methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike samples with internal standards.

-

Precipitate proteins by adding a cold organic solvent (e.g., 80% methanol).[12]

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the metabolites using a suitable liquid chromatography method (e.g., hydrophilic interaction liquid chromatography).[15]

-

Detect and quantify L-dihydroorotic acid and orotic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis:

-

Generate a calibration curve using known concentrations of L-dihydroorotic acid and orotic acid.

-

Calculate the concentration of each analyte in the biological samples by comparing their peak areas to those of the internal standards and the calibration curve.

Troubleshooting and Considerations

-

Compound Solubility: Ensure that test compounds are fully dissolved in DMSO before further dilution in aqueous buffers to avoid precipitation.[1]

-

Uridine Rescue: To confirm that the observed cellular effects of an inhibitor are due to on-target DHODH inhibition, a "rescue" experiment can be performed by supplementing the cell culture medium with exogenous uridine.[6] If the inhibitor's effects are reversed by uridine, it strongly suggests that they are mediated through the inhibition of pyrimidine biosynthesis.

-

Cell Line Dependency: The sensitivity of different cell lines to DHODH inhibition can vary, depending on their relative reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[16]

Quantitative Data Summary

| Parameter | Value | Reference |

| L-Dihydroorotic Acid Molecular Weight | 158.11 g/mol | [17] |

| L-Dihydroorotic Acid Purity (for research) | ≥98% | [17] |

| DHODH Assay: L-Dihydroorotic Acid Conc. | 500 µM | [12] |

| DHODH Assay: DCIP Concentration | 200 µM | [13] |

| DHODH Assay: Coenzyme Q10 Concentration | 100 µM | [13] |

| LC-MS/MS L-Dihydroorotic Acid Range (plasma) | 3.00-3,000 ng/mL | [14] |

Conclusion

L-dihydroorotic acid stands at a critical crossroads in cellular metabolism, and its enzymatic conversion by DHODH represents a bottleneck in the de novo pyrimidine biosynthesis pathway. The dependence of rapidly proliferating cells on this pathway has established DHODH as a prime target for therapeutic intervention. A thorough understanding of the biochemistry of L-dihydroorotic acid and the enzymology of DHODH, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to exploit this metabolic vulnerability for the treatment of cancer, autoimmune diseases, and viral infections. The protocols and insights provided in this guide serve as a valuable resource for advancing research and development in this promising field.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Dihydroorotic acid | CAS#:5988-19-2 | Chemsrc [chemsrc.com]

- 10. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. innospk.com [innospk.com]

The Fulcrum of Proliferation: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) in L-Dihydroorotic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of dihydroorotate dehydrogenase (DHODH), a pivotal enzyme in the de novo synthesis of pyrimidines. We will navigate its fundamental role in the metabolic conversion of L-dihydroorotic acid, explore its structural and mechanistic complexities, and dissect its validated status as a high-value therapeutic target. This document is designed to provide a deep, actionable understanding for professionals engaged in biomedical research and pharmaceutical development.

The Pyrimidine Bottleneck: DHODH as the Gatekeeper of Nucleotide Synthesis

Rapidly proliferating cells, a hallmark of cancer and activated immune responses, have an insatiable demand for nucleotides to sustain the synthesis of DNA and RNA.[1][2] The de novo pyrimidine biosynthesis pathway, a conserved six-step enzymatic cascade, is the primary route for producing the essential building blocks: uridine, cytidine, and thymidine. Dihydroorotate dehydrogenase (DHODH) occupies a critical position as the fourth enzyme in this pathway, catalyzing the sole redox reaction: the oxidation of L-dihydroorotic acid to orotic acid.[1][3][4] This step is not only indispensable but also rate-limiting, positioning DHODH as a strategic bottleneck. Consequently, inhibition of DHODH starves cells of essential pyrimidines, leading to cell cycle arrest and presenting a powerful therapeutic strategy.[1][4]

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the critical oxidation step catalyzed by DHODH.

The Enzymatic Heart: Mechanism of L-Dihydroorotic Acid Oxidation

DHODH catalyzes the stereospecific oxidation of (S)-dihydroorotate to orotate. This dehydrogenation involves the removal of two electrons from the dihydroorotate ring. The reaction is coupled to the reduction of a flavin mononucleotide (FMN) cofactor within the enzyme's active site, which is subsequently reoxidized by an electron acceptor.[5][6]

The overall reaction is:

(S)-dihydroorotate + Electron Acceptor ⇌ Orotate + Reduced Electron Acceptor

The precise mechanism of hydrogen removal differs between the two major classes of DHODH enzymes.[7] Class 1 enzymes follow a concerted mechanism, while Class 2 enzymes, including human DHODH, employ a stepwise process.[6][7]

A Tale of Two Classes: Structural and Functional Divergence of DHODH

DHODH enzymes are broadly categorized into two classes based on their primary sequence, subcellular localization, and choice of electron acceptor.[7][8][9]

-

Class 1 DHODHs: Found predominantly in prokaryotes and lower eukaryotes like yeast, these enzymes are located in the cytosol.[7][8][9] They typically exist as homodimers and utilize soluble molecules like fumarate or NAD+ as their electron acceptors.[7][9]

-

Class 2 DHODHs: Characteristic of higher eukaryotes, including mammals, these are monomeric proteins.[7][10] A key feature is their localization to the inner mitochondrial membrane, where they are functionally linked to the electron transport chain.[4][7][11] Human DHODH is a Class 2 enzyme that uses coenzyme Q (ubiquinone) as its physiological electron acceptor, directly feeding electrons into the respiratory chain.[3][4][7] This link to mitochondrial bioenergetics adds another layer of complexity and regulatory potential to its function.[7]

| Feature | Class 1 DHODH | Class 2 DHODH (Human) |

| Location | Cytosol[7][8][9] | Inner Mitochondrial Membrane[4][7][11] |

| Structure | Homodimer[7] | Monomer[7][12] |

| Catalytic Residue | Cysteine[7] | Serine[7][13] |

| Electron Acceptor | Fumarate, NAD+[7][9] | Coenzyme Q (Ubiquinone)[3][4][7] |

| Organisms | Prokaryotes, Fungi[7][9] | Higher Eukaryotes[7] |

Table 1: Key Distinctions Between Class 1 and Class 2 Dihydroorotate Dehydrogenases.

Quantifying Function: Methodologies for DHODH Activity Assessment

The robust measurement of DHODH activity is a cornerstone of inhibitor screening and mechanistic studies. The most prevalent method is a spectrophotometric assay that tracks the reduction of an artificial electron acceptor.

In Vitro Spectrophotometric DHODH Activity Assay

This assay quantifies the enzymatic rate by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic indicator that loses its blue color upon receiving electrons.[12][14][15] The reaction couples the oxidation of L-dihydroorotic acid to the reduction of a coenzyme Q analog, which in turn reduces DCIP.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[12]

-

Substrate Solution: 10 mM L-Dihydroorotic acid (DHO) stock in DMSO.

-

Coenzyme Q Solution: 10 mM Coenzyme Q10 stock in DMSO.

-

DCIP Solution: 2.5 mM 2,6-dichloroindophenol (DCIP) stock in Assay Buffer.[14]

-

Enzyme Solution: Purified recombinant human DHODH diluted to a working concentration (e.g., 20 nM) in Assay Buffer.[14]

-

Test Compound: Serial dilutions of the inhibitor (e.g., Brequinar) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of test compound dilutions or DMSO (for vehicle control) to appropriate wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to facilitate enzyme-inhibitor binding.[12][14]

-

Prepare a reaction mix containing DHO, Coenzyme Q10, and DCIP in Assay Buffer to achieve final concentrations of 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP in the final 200 µL reaction volume.[12][14]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate spectrophotometer.

-

Measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance decay curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Generate a dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

-

Figure 2: Standard workflow for screening DHODH inhibitors using a spectrophotometric assay.

DHODH as a Premier Therapeutic Target

The dependency of rapidly dividing cells on the de novo pyrimidine pathway makes DHODH a highly attractive and clinically validated drug target.[1][2][16] DHODH inhibitors have demonstrated efficacy in oncology, autoimmune disorders, and virology.[2][17][18]

-

Autoimmune Diseases: Activated lymphocytes driving autoimmune conditions like rheumatoid arthritis and multiple sclerosis are highly susceptible to pyrimidine depletion. The DHODH inhibitors Leflunomide and its active metabolite Teriflunomide are approved for these indications.[17][18]

-

Oncology: The metabolic reprogramming of cancer cells often heightens their reliance on de novo nucleotide synthesis.[1] DHODH inhibitors, such as Brequinar , have shown potent anti-tumor activity in preclinical models and are being evaluated in clinical trials for malignancies like acute myeloid leukemia (AML).[3][4]

-

Antiviral Therapy: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery for replication. By depleting the cellular pyrimidine pool, DHODH inhibitors can act as broad-spectrum antiviral agents.[2][17]

| DHODH Inhibitor | Therapeutic Area | Status/Significance |

| Leflunomide | Rheumatoid Arthritis[17][18] | FDA-approved prodrug. |

| Teriflunomide | Multiple Sclerosis[1][18] | FDA-approved active metabolite of leflunomide. |

| Brequinar | Cancer (e.g., AML)[3][4] | Investigated in numerous clinical trials. |

| Atovaquone | Parasitic Infections | Clinically used antimalarial with DHODH inhibitory activity. |

Table 2: Prominent DHODH Inhibitors and Their Therapeutic Contexts.

Conclusion and Future Directions

Dihydroorotate dehydrogenase is more than a mere metabolic enzyme; it is a central control point for cellular proliferation and a validated nexus for therapeutic intervention. Its unique position as the only redox enzyme in pyrimidine biosynthesis, coupled with its direct link to the mitochondrial respiratory chain in humans, underscores its biological significance. The clinical success of DHODH inhibitors in autoimmune disease has paved the way for their aggressive development in oncology and infectious diseases. Future research will likely focus on developing next-generation inhibitors with improved selectivity and novel mechanisms of action, further exploiting this critical metabolic vulnerability for the treatment of human disease.

References

- Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer. (2018). Journal of Medicinal Chemistry.

- Dihydroorotate dehydrogenase - Wikipedia. Wikipedia.

- Dihydroorotate dehydrogenase: A drug target for the development of antimalarials. (2017). European Journal of Medicinal Chemistry.

- The pathway to pyrimidines: The essential focus on dihydroorotate dehydrogenase, the mitochondrial enzyme coupled to the respiratory chain. (2020). Nucleosides, Nucleotides & Nucleic Acids.

- The Growing Impact of DHODH Inhibitors in Therapeutic Development. (2025). LinkedIn.

- Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria. (2018). Future Medicinal Chemistry.

- Mechanism of the Dihydroorotase Reaction. (2000). Biochemistry.

- The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018). Expert Opinion on Therapeutic Targets.

- Dihydroorotate dehydrogenase (fumarate) - M-CSA.

- Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study. (2018). Physical Chemistry Chemical Physics.

- Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis. (2016). Biotica Research Today.

- The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018). Expert Opinion on Therapeutic Targets.

- What are DHODH inhibitors and how do they work?. (2024).

- What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023). Synapse.

- Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Benchchem.

- E.

- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Gene Therapy.

- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. (2023). Journal of Fungi.

- Class-II dihydroorotate dehydrogenases from three phylogenetically distant fungi support anaerobic pyrimidine biosynthesis. (2021). Biotechnology for Biofuels.

- E.

Sources

- 1. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hanzuzhisheng.com [hanzuzhisheng.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis [biotecharticles.com]

- 9. Class-II dihydroorotate dehydrogenases from three phylogenetically distant fungi support anaerobic pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E. coli dihydroorotate dehydrogenase reveals structural and functional distinctions between different classes of dihydroorotate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 18. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

A Keystone in Biosynthesis: The Discovery and Enduring Significance of L-Dihydroorotic Acid in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Dihydroorotic acid, a crucial intermediate in the de novo pyrimidine biosynthesis pathway, stands as a testament to the foundational discoveries in metabolic research that continue to inform contemporary drug development. This technical guide provides a comprehensive overview of the discovery and history of L-dihydroorotic acid, delving into the pivotal experiments that established its role as a key metabolite. We will explore the enzymology of its formation and conversion, detailing the mechanisms of dihydroorotase and dihydroorotate dehydrogenase. Furthermore, this guide will present modern and classical experimental protocols for the study of L-dihydroorotic acid and its associated enzymes, offering insights for researchers investigating metabolic pathways and developing novel therapeutics targeting pyrimidine synthesis.

Introduction: The Quest for the Building Blocks of Life

The mid-20th century was a golden age for biochemistry, as researchers tirelessly worked to unravel the intricate pathways that govern life's essential processes. Among the most fundamental of these is the synthesis of pyrimidines, the nitrogenous bases that form the structural backbone of DNA and RNA. The journey to understand how cells construct these vital molecules is a story of meticulous experimentation and insightful deduction, with the discovery of L-dihydroorotic acid marking a critical turning point.

Early investigations into pyrimidine metabolism focused on the utilization of preformed pyrimidines, but the concept of de novo synthesis—the creation of these complex rings from simple precursors—soon took center stage. Orotic acid was identified as a key player in this pathway, serving as a precursor to uridine monophosphate (UMP), the first pyrimidine nucleotide. However, the steps leading to the formation of orotic acid remained a mystery. This guide will illuminate the discovery of L-dihydroorotic acid, a pivotal intermediate that filled a crucial gap in our understanding of this essential metabolic route.

The Landmark Discovery of L-Dihydroorotic Acid

The elucidation of the role of L-dihydroorotic acid as an intermediate in pyrimidine biosynthesis is largely credited to the seminal work of Irving Lieberman and Arthur Kornberg in the early 1950s. Their research, primarily utilizing the bacterium Zymobacterium oroticum, which could ferment orotic acid, provided the first enzymatic evidence for the existence and function of this crucial metabolite.[1][2][3]

The Experimental Breakthrough: Unraveling the Enzymatic Steps

Lieberman and Kornberg's key publications, "Enzymic Synthesis and Breakdown of a Pyrimidine, Orotic Acid. I. Dihydro-orotic Dehydrogenase" and "Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin," laid the groundwork for our current understanding.[1][4] Their experiments demonstrated the enzymatic conversion of a precursor, N-carbamoyl-L-aspartate, to orotic acid.

Their work established the following key points:

-

Identification of a New Intermediate: Through careful enzymatic assays and product analysis, they identified a new compound that was an intermediate between N-carbamoyl-L-aspartate and orotic acid. This compound was named dihydroorotic acid .

-

Isolation of Key Enzymes: They successfully isolated and partially purified two critical enzymes from bacterial extracts:

The discovery of these enzymes and their specific substrate, L-dihydroorotic acid, provided a clear and logical pathway for the initial steps of de novo pyrimidine biosynthesis.

The Historical Context: Building on a Foundation of Pyrimidine Research

The work of Lieberman and Kornberg did not occur in a vacuum. It was built upon earlier research that had identified orotic acid as a growth factor for certain microorganisms and as a precursor to pyrimidines in animal tissues. The contributions of researchers like V.R. Potter were instrumental in establishing the importance of orotic acid in nucleotide metabolism.[6] The availability of analytical techniques at the time, though primitive by today's standards, allowed for the separation and identification of these key metabolites, paving the way for the detailed enzymatic studies that followed.

The Central Role of L-Dihydroorotic Acid in Pyrimidine Biosynthesis

L-Dihydroorotic acid sits at a critical juncture in the de novo pyrimidine synthesis pathway. Its formation and subsequent conversion are tightly regulated enzymatic steps essential for the production of all pyrimidine nucleotides.

The De Novo Pyrimidine Biosynthesis Pathway

The pathway begins with simple molecules and culminates in the synthesis of UMP, the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).

Caption: The initial steps of the de novo pyrimidine biosynthesis pathway.

Enzymology of L-Dihydroorotic Acid Metabolism

Two key enzymes govern the synthesis and conversion of L-dihydroorotic acid:

3.2.1. Dihydroorotase (EC 3.5.2.3)

-

Function: Dihydroorotase is a metalloenzyme, typically containing zinc, that catalyzes the reversible cyclization of N-carbamyl-L-aspartate to form L-dihydroorotic acid and a molecule of water.[7]

-

Mechanism: The reaction involves an intramolecular condensation, where the amino group of the carbamoyl moiety attacks the carboxyl group of the aspartate residue, leading to the closure of the pyrimidine ring.

-

Significance: This step is crucial for committing the precursor molecule to the pyrimidine synthesis pathway.

3.2.2. Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.3.1)

-

Function: DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of L-dihydroorotic acid to orotic acid.[1] This is a key redox reaction in the pathway.

-

Mechanism: DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain. It uses a flavin mononucleotide (FMN) cofactor to accept electrons from L-dihydroorotic acid and transfers them to the ubiquinone pool.

-

Significance: This step is the only redox reaction in the de novo pyrimidine synthesis pathway and is a critical control point. Its location in the mitochondria highlights the interplay between nucleotide metabolism and cellular respiration.

Experimental Protocols for the Study of L-Dihydroorotic Acid

The study of L-dihydroorotic acid and its associated enzymes has evolved significantly since the pioneering work of the 1950s. Modern techniques offer greater sensitivity, specificity, and throughput.

Quantification of L-Dihydroorotic Acid

Table 1: Comparison of Analytical Methods for L-Dihydroorotic Acid Quantification

| Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by UV detection. | Robust, reproducible, widely available. | Moderate sensitivity, potential for interfering compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | High sensitivity and specificity, allows for isotopic labeling studies. | Higher cost and complexity.[8] |

| Enzymatic Assays | Coupled enzyme reactions leading to a spectrophotometrically detectable product. | Functional assay, can be high-throughput. | Indirect measurement, susceptible to enzyme inhibition. |

4.1.1. Step-by-Step Protocol: LC-MS/MS Quantification of L-Dihydroorotic Acid in Cell Extracts

-

Sample Preparation:

-

Harvest cells and quench metabolism rapidly with cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase or HILIC column.

-

Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for L-dihydroorotic acid.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure L-dihydroorotic acid.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Sources

- 1. Enzymic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydro-orotic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an orotic acid fermenting bacterium, zymobacterium oroticum, nov. gen., nov. spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHARACTERIZATION OF AN OROTIC ACID FERMENTING BACTERIUM, ZYMOBACTERIUM OROTICUM, NOV. GEN., NOV. SPEC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of properties of dihydroorotase, a zinc-containing metalloenzyme in Clostridium oroticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical screening of pyrimidine antimetabolites. III. The testing of drugs against a system with a non-oxidative energy source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of properties of dihydroorotase, a zinc-containing metalloenzyme in Clostridium oroticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of L-Dihydroorotic Acid Crystalline Powder

Abstract

L-Dihydroorotic acid (L-DHOA), a chiral intermediate in the de novo pyrimidine biosynthesis pathway, is a molecule of significant interest in biomedical research and drug development.[1] As the direct substrate for dihydroorotate dehydrogenase (DHODH), a validated therapeutic target, a comprehensive understanding of its solid-state and solution properties is paramount for researchers in enzymology, metabolic studies, and medicinal chemistry. This guide provides an in-depth analysis of the essential chemical and physical properties of L-DHOA crystalline powder, supported by experimental data and established analytical protocols. We delve into its structural identity, solubility, spectroscopic signatures, and crystalline characteristics to furnish a holistic reference for laboratory applications.

Chemical Identity and Molecular Structure

L-Dihydroorotic acid is the (S)-enantiomer of dihydroorotic acid.[2] Its identity is established by a unique set of identifiers and structural features that dictate its chemical behavior.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name : (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid[2][3]

-

Common Synonyms : (S)-Dihydroorotic acid, L-5,6-Dihydroorotic acid, L-Hydroorotic acid[2]

-

CAS Number : 5988-19-2[2]

-

Molecular Formula : C₅H₆N₂O₄[2]

-

Molecular Weight : 158.11 g/mol [2]

1.2. Molecular Architecture

L-DHOA possesses a heterocyclic pyrimidine ring structure functionalized with a carboxylic acid at the chiral center (C4). The presence of two carbonyl groups, two amide nitrogens, and a carboxylic acid moiety makes it a highly polar molecule with significant hydrogen bonding capacity, which profoundly influences its physical properties.[4]

Sources

The Keystone of Pyrimidine Synthesis: A Technical Guide to the Stereospecificity of L-Dihydroorotate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the crucial role and exacting stereospecificity of L-dihydroorotate in the de novo pyrimidine biosynthesis pathway. We will dissect the enzymatic machinery governing its metabolism, the structural underpinnings of its chiral recognition, and the profound implications for therapeutic intervention.

Introduction: The Centrality of L-Dihydroorotate in Pyrimidine Metabolism

The de novo synthesis of pyrimidines is a fundamental biological process, providing the essential building blocks for DNA, RNA, glycoproteins, and phospholipids.[1] This pathway is particularly critical in rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[2][3] Within this vital pathway, the conversion of L-dihydroorotate to orotate stands as a rate-limiting and stereospecific checkpoint, catalyzed by the flavin-dependent mitochondrial enzyme, dihydroorotate dehydrogenase (DHODH).[1][4] The absolute requirement for the L-enantiomer of dihydroorotate underscores the exquisite precision of the enzymatic machinery that governs this metabolic nexus.[5]

The de novo pyrimidine biosynthesis pathway begins with the synthesis of carbamoyl phosphate and its subsequent conversion, along with aspartate, to N-carbamoyl-L-aspartate. This is followed by a cyclization reaction to form L-dihydroorotate.[4] This initial phase is catalyzed by a multifunctional cytosolic enzyme known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase).

}

Dihydroorotate Dehydrogenase (DHODH): The Gatekeeper of Orotate Synthesis

DHODH is the fourth enzyme in this pathway and the only one located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[3][6] It catalyzes the stereospecific oxidation of (S)-dihydroorotate (L-dihydroorotate) to orotate.[5] DHODHs are classified into two main families based on their structure and electron acceptor preference.[5]

-

Class 1 DHODHs: Primarily found in Gram-positive bacteria, these are cytosolic enzymes that can be further divided into subclasses 1A and 1B, differing in their quaternary structure and electron acceptors (fumarate or NAD+).[5]

-

Class 2 DHODHs: These are membrane-associated enzymes found in eukaryotic mitochondria and Gram-negative bacteria.[5] Human DHODH belongs to this class and utilizes ubiquinone (Coenzyme Q) as its physiological electron acceptor.[3][6]

The Structural Basis of L-Dihydroorotate Stereospecificity

The remarkable stereospecificity of DHODH for L-dihydroorotate is dictated by the precise architecture of its active site. High-resolution crystal structures of human DHODH have revealed a bipartite structure: an α/β-barrel domain that houses the active site and an α-helical domain that forms a tunnel leading to it.[7][8]

The binding pocket for dihydroorotate is highly specific, with a network of hydrogen bonds and hydrophobic interactions ensuring the correct orientation of the L-isomer for catalysis. Key to this recognition is a ring of strictly conserved asparagine residues that form extensive interactions with the pyrimidine ring of the substrate.[9] Additionally, a conserved serine or threonine residue plays a crucial role in hydrogen bonding.[9]

In the active site of human DHODH, the catalytic base responsible for abstracting a proton from dihydroorotate is a serine residue, in contrast to the cysteine residue found in some bacterial counterparts.[8] The precise positioning of this catalytic serine, along with the surrounding residues, creates a chiral environment that preferentially accommodates the L-enantiomer. The carboxylate group and the stereocenter of L-dihydroorotate are critical for the specific interactions that lock the substrate into a catalytically competent conformation.

}

The Catalytic Mechanism: A Stepwise Oxidation

The oxidation of L-dihydroorotate by Class 2 DHODHs, including the human enzyme, proceeds through a stepwise mechanism.[6] This involves the breaking of two C-H bonds. The reaction is initiated by the abstraction of a proton from the C5 position of L-dihydroorotate by the catalytic serine residue.[10][11] Subsequently, a hydride is transferred from the C6 position to the N5 of the flavin mononucleotide (FMN) cofactor.[9][10] This two-step process results in the formation of orotate and reduced FMN (FMNH₂). The catalytic cycle is completed by the reoxidation of FMNH₂ by ubiquinone, which links this reaction to the mitochondrial respiratory chain.[12]

}

Experimental Methodologies for Studying DHODH Activity and Stereospecificity

The characterization of DHODH activity and the validation of its stereospecificity are crucial for both basic research and drug discovery. Several robust assays have been developed for these purposes.

Spectrophotometric Assay using 2,6-Dichloroindophenol (DCIP)

This is a widely used colorimetric assay that measures the reduction of the artificial electron acceptor DCIP, which is coupled to the oxidation of dihydroorotate by DHODH.[13][14] The decrease in absorbance at 600-650 nm, corresponding to the reduction of blue DCIP to its colorless form, is monitored over time.[13]

Experimental Protocol: DCIP Reduction Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[13]

-

L-Dihydroorotate (DHO) Stock Solution: 10 mM in DMSO.[13]

-

DCIP Stock Solution: 2.5 mM in Assay Buffer.[13]

-

Coenzyme Q10 (CoQ10) Stock Solution: 10 mM in DMSO.[13]

-

Recombinant Human DHODH: Dilute in Assay Buffer to a working concentration (e.g., 20 nM).[14]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of test compound dilutions (or DMSO for control) to the wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate at 25°C for 30 minutes to allow for inhibitor binding.[3]

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume.[3][13]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm at 25°C for 10-15 minutes using a microplate reader.[3][13]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Fluorometric Assay

This highly sensitive assay measures the formation of orotate, the product of the DHODH reaction.[15][16] The orotate produced is chemically converted into a fluorescent compound using a fluorogenic reagent, such as 4-trifluoromethyl-benzamidoxime (4-TFMBAO).[15][16] The fluorescence intensity is directly proportional to the DHODH activity.[17]

Experimental Protocol: Fluorometric Assay

-

Enzymatic Reaction:

-

Incubate the cell or tissue lysate (containing DHODH) in a reaction mixture containing 500 µM L-dihydroorotate, 200 mM K₂CO₃-HCl (pH 8.0), 0.2% Triton X-100, and 100 µM Coenzyme Q10 at 37°C for a defined period (e.g., 60 minutes).[15]

-

-

Fluorescence Detection:

-

Take an aliquot of the reaction mixture.

-

Mix with the fluorogenic reagent (e.g., 4-TFMBAO), an oxidizing agent (e.g., K₃[Fe(CN)₆]), and an alkaline buffer (e.g., K₂CO₃).[15]

-

Heat the mixture (e.g., at 80°C for 4 minutes) to develop the fluorescent product.[15]

-

Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 460 nm).[16]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of orotic acid.

-

Quantify the amount of orotate produced in the enzymatic reaction by comparing the fluorescence of the samples to the standard curve.

-

Express DHODH activity as the amount of orotate produced per unit of time per amount of protein or cells.[15][16]

-

Verification of Stereospecificity

To experimentally confirm the stereospecificity of DHODH for L-dihydroorotate, a comparative kinetic analysis can be performed using both the L- and D-isomers of dihydroorotate as substrates.

Experimental Workflow: Stereospecificity Verification

-

Obtain Substrates: Procure both L-dihydroorotate and D-dihydroorotate.

-

Perform Kinetic Assays: Using either the DCIP or fluorometric assay described above, measure the reaction rates at various concentrations of both L-dihydroorotate and D-dihydroorotate.

-

Data Analysis:

-

Determine the kinetic parameters (Km and Vmax) for each substrate.

-

A significantly higher Vmax and lower Km for L-dihydroorotate compared to D-dihydroorotate will provide strong evidence for the enzyme's stereospecificity. It is expected that the activity with D-dihydroorotate will be negligible or undetectable.

-

}

L-Dihydroorotate Metabolism as a Target for Drug Development

The critical role of DHODH in pyrimidine biosynthesis, especially in rapidly dividing cells, makes it an attractive target for therapeutic intervention in a range of diseases, including autoimmune disorders, cancer, and viral infections.[2][18][19] Inhibitors of DHODH effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[18]

DHODH Inhibitors in Clinical Use and Development

Several DHODH inhibitors have been developed and are in clinical use or undergoing clinical trials.[4]

| Drug | Therapeutic Area | Mechanism of Action |

| Leflunomide | Rheumatoid Arthritis, Psoriatic Arthritis | Prodrug that is converted to its active metabolite, teriflunomide, which inhibits DHODH.[19] |

| Teriflunomide | Multiple Sclerosis | Active metabolite of leflunomide; directly inhibits DHODH.[18] |

| Brequinar | Cancer (investigational) | Potent and selective DHODH inhibitor.[4] |

| ASLAN003 | Acute Myeloid Leukemia (investigational) | DHODH inhibitor in clinical trials.[4] |

| BAY2402234 | Acute Myeloid Leukemia (investigational) | DHODH inhibitor in clinical trials.[4] |

Table 1: Examples of DHODH Inhibitors

Structural Insights into Inhibitor Binding

X-ray crystallography has provided detailed insights into how these inhibitors bind to DHODH.[7][20] Most inhibitors bind within the ubiquinone-binding tunnel, adjacent to the FMN cofactor.[12] The structural differences in this binding site between human DHODH and that of other organisms, such as parasites, have been exploited to develop species-selective inhibitors.[12] The binding of these inhibitors blocks the access of ubiquinone, thereby preventing the reoxidation of FMNH₂ and halting the catalytic cycle.[21]

Conclusion

The stereospecificity of L-dihydroorotate in biological systems is a testament to the precision of enzymatic catalysis. This specificity is entirely dictated by the intricate architecture of the DHODH active site, which has been finely tuned through evolution to recognize and process only the L-enantiomer of its substrate. This absolute stereochemical control at a critical juncture in pyrimidine biosynthesis has profound implications for cellular metabolism and offers a compelling target for the development of a new generation of therapeutics for a wide range of human diseases. A thorough understanding of the structural and mechanistic basis of this stereospecificity, coupled with robust experimental methodologies, will continue to drive innovation in this exciting field of research and drug discovery.

References

-

Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?Link

-

Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?Link

-

BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Link

-

Fagan, R. L., & Palfey, B. A. (2009). Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli. Biochemistry, 48(30), 7169–7178. Link

-

Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

-

The Growing Impact of DHODH Inhibitors in Therapeutic Development. (2025, November 17). LinkedIn. Link

-

Ross, L., et al. (2015). The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 5), 1157–1166. Link

-

Liu, S., et al. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. Structure, 8(1), 25-33. Link

-

Sykes, M. L., & Best, O. G. (2019). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 23(11), 925–934. Link

-

Liu, S., et al. (2000). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. Structure, 8(1), 25–33. Link

-

Rowland, P., et al. (1997). The crystal structure of the flavin containing enzyme dihydroorotate dehydrogenase A from Lactococcus lactis. Structure, 5(2), 239-252. Link

-

ResearchGate. (n.d.). X-ray structure determination of hDHODH in complex with 19 (PDB ID: 4LS1) and 27 (PDB ID: 4LS2). Link

-

BenchChem. (2025). Independent Verification of DHODH-IN-11's Weak Inhibition: A Comparative Guide to Potent Alternatives. Link

-

RCSB PDB. (2011). 3U2O: Dihydroorotate Dehydrogenase (DHODH) crystal structure in complex with small molecule inhibitor. Link

-

BenchChem. (2025). Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols. Link

-

Fukushima, K., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7(1), 40498. Link

-

Fagan, R. L., & Palfey, B. A. (2009). Roles in binding and chemistry for conserved active site residues in the class 2 dihydroorotate dehydrogenase from Escherichia coli. Biochemistry, 48(30), 7169–7178. Link

-

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes fourth reaction of pyrimidine de-novo synthesis. ResearchGate. Link

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Oncotarget, 14, 821-834. Link

-

Björnberg, O., et al. (1999). The Activity of Escherichia coli Dihydroorotate Dehydrogenase Is Dependent on a Conserved Loop Identified by Sequence Homology, Mutagenesis, and Limited Proteolysis. Biochemistry, 38(10), 2899–2908. Link

-

Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. (2021). Chemical Communications, 57(83), 10833-10836. Link

-

Fukushima, K., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. Link

-

Dorasamy, K., et al. (2015). Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study. Physical Chemistry Chemical Physics, 17(28), 18393–18404. Link

-

Fagan, R. L., et al. (2024). More Pieces of the Puzzle: Transient State Analysis of Dihydroorotate Dehydrogenase B from Lactoccocus lactis. Biochemistry. Link

-

Structure of the putative dihydroorotate dehydrogenase from Streptococcus mutans. (2010). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 11), 1404–1409. Link

-

Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. (2022). Scientific Reports, 12(1), 19041. Link

-

Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. Link

-

Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase. OUCI. Link

-

Blattmann, P., & Rétey, J. (1972). Stereospecificity of the dihydroorotate-dehydrogenase reaction. European Journal of Biochemistry, 30(1), 130–137. Link

-

Dorasamy, K., et al. (2015). Insights into the Mechanism of Oxidation of Dihydroorotate to Orotate Catalysed by Human Class 2 Dihydroorotate Dehydrogenase: A QM/MM Free Energy Study. ResearchGate. Link

-

A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. (2016). Analytical Biochemistry, 506, 37–44. Link

-

ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone Corp. Link

-

Singh, R. K., et al. (2018). Molecular Basis and Engineering of Enzymes Stereospecificity. Journal of Molecular Biology and Methods, 1(1), 102. Link

-

Ullrich, A., et al. (2002). Plant dihydroorotate dehydrogenase differs significantly in substrate specificity and inhibition from the animal enzymes. FEBS Letters, 529(2-3), 346–350. Link

-

Summary of labeling experiments on the diol dehydratase reaction and the minimal mechanism for the AdoCbl-dependent rearrangements. ResearchGate. Link

Sources

- 1. Item - Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli - figshare - Figshare [figshare.com]

- 2. hanzuzhisheng.com [hanzuzhisheng.com]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the putative dihydroorotate dehydrogenase from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 18. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 19. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

L-Dihydroorotic Acid: A Linchpin in De Novo Pyrimidine Biosynthesis and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Dihydroorotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for the biosynthesis of DNA, RNA, and other vital biomolecules.[1][2] Its position as the substrate for dihydroorotate dehydrogenase (DHODH) places it at a crucial regulatory and metabolic juncture.[1][2] This guide provides a comprehensive technical overview of L-dihydroorotic acid's role in nucleotide metabolism, the enzymatic machinery governing its transformation, and its emergence as a significant target for therapeutic intervention in oncology, immunology, and infectious diseases.[3] Detailed experimental protocols and data interpretation strategies are presented to empower researchers in their exploration of this pivotal molecule.

Introduction: The Centrality of Pyrimidine Biosynthesis

The synthesis of pyrimidine nucleotides is a vital cellular process, providing the necessary building blocks for nucleic acid replication and transcription.[4] Mammalian cells can produce pyrimidines through two primary routes: the de novo pathway and the salvage pathway.[4] The de novo pathway, which begins with simple precursors like bicarbonate, glutamine, and aspartate, is particularly crucial in rapidly proliferating cells such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[4][5][6]

L-dihydroorotic acid emerges as a key intermediate in this de novo pathway.[1][2][7] Its formation and subsequent oxidation are tightly regulated steps, ensuring a balanced supply of pyrimidine nucleotides for cellular needs. Understanding the biochemistry of L-dihydroorotic acid is therefore fundamental to comprehending cellular proliferation and identifying novel therapeutic targets.

The De Novo Pyrimidine Biosynthesis Pathway: A Stepwise Journey to UMP

The de novo synthesis of pyrimidines is a six-step enzymatic process that culminates in the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[8][9]

The Enzymatic Cascade:

-

Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol by the multifunctional enzyme CAD, which houses carbamoyl phosphate synthetase II, aspartate transcarbamoylase, and dihydroorotase activities.[8][10][11] The first reaction, catalyzed by carbamoyl phosphate synthetase II, involves the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[9][12]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase, the second enzymatic activity of CAD, catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[8][12]

-

Ring Closure to Form L-Dihydroorotic Acid: The third enzymatic activity of CAD, dihydroorotase, facilitates an intramolecular condensation reaction, resulting in the formation of the heterocyclic ring of L-dihydroorotic acid .[7][8]

-

Oxidation to Orotic Acid: L-dihydroorotic acid is then transported into the mitochondria, where it serves as the substrate for the flavin-dependent enzyme dihydroorotate dehydrogenase (DHODH) .[8][10][13] This is a pivotal and rate-limiting step where L-dihydroorotic acid is oxidized to orotic acid.[10][14] The electrons generated in this reaction are transferred to the electron transport chain via ubiquinone.[5][6][14]

-

Formation of Orotidine-5'-Monophosphate (OMP): Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the bifunctional enzyme UMP synthase, which possesses both orotate phosphoribosyltransferase and OMP decarboxylase activities.[4][8][10]

-

Decarboxylation to Uridine Monophosphate (UMP): Finally, the OMP decarboxylase activity of UMP synthase catalyzes the decarboxylation of OMP to yield UMP.[8][12]

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the central role of L-dihydroorotic acid.

Dihydroorotate Dehydrogenase (DHODH): The Gatekeeper of Pyrimidine Synthesis

DHODH is a flavoprotein that is localized to the inner mitochondrial membrane in eukaryotes.[5][6][10][13] It is the only enzyme in the de novo pyrimidine synthesis pathway that is located within the mitochondria.[8] This strategic positioning links pyrimidine biosynthesis directly to cellular respiration.

Enzymatic Mechanism

DHODH catalyzes the oxidation of L-dihydroorotate to orotate.[15][14] The reaction mechanism differs between the two main classes of DHODH enzymes.[13] Class 2 DHODHs, found in eukaryotes, follow a stepwise mechanism.[13] The enzyme utilizes a flavin mononucleotide (FMN) cofactor to accept electrons from L-dihydroorotate.[15][14] These electrons are then passed to ubiquinone (Coenzyme Q) in the mitochondrial respiratory chain.[5][6][14]

Regulation of DHODH and the Pyrimidine Pathway

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides. In animals, the primary regulatory enzyme is carbamoyl phosphate synthetase II (CPS II), which is allosterically activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) and inhibited by uridine triphosphate (UTP) and uridine diphosphate (UDP).[8][12][16]

While DHODH itself is not the primary regulatory point, its activity is crucial and can be a rate-limiting step.[14][17] The availability of its substrate, L-dihydroorotic acid, and its connection to the respiratory chain make it a critical control point.

L-Dihydroorotic Acid as a Therapeutic Target

The dependence of rapidly proliferating cells on the de novo pyrimidine synthesis pathway makes it an attractive target for therapeutic intervention.[5][6] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis and ultimately halts cell proliferation.[10]

DHODH Inhibitors in Drug Development

Several DHODH inhibitors have been developed and are used in the treatment of various diseases:

-

Leflunomide and Teriflunomide: These are approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[3][5] They work by suppressing the proliferation of activated T-cells.[3]

-

Brequinar: This potent DHODH inhibitor has been investigated as an anticancer agent, particularly for hematologic malignancies like acute myeloid leukemia (AML).[10]

-

Novel Inhibitors: Ongoing research is focused on developing new and more specific DHODH inhibitors for a range of applications, including cancer, autoimmune disorders, and viral infections.[3][5][18]

The therapeutic strategy often involves exploiting the metabolic vulnerability of rapidly dividing cells, which are more reliant on de novo synthesis than quiescent cells that can utilize the salvage pathway.[6][10]

Clinical Significance: Orotic Aciduria

Defects in the de novo pyrimidine synthesis pathway can lead to metabolic disorders. A rare autosomal recessive disorder known as orotic aciduria is characterized by the accumulation and excretion of orotic acid in the urine.[12][19][20] This is typically caused by a deficiency in the bifunctional enzyme UMP synthase.[19][20] While not directly a disorder of L-dihydroorotic acid metabolism, it highlights the clinical importance of a functional pyrimidine synthesis pathway. Secondary orotic aciduria can also occur due to defects in the urea cycle, leading to an accumulation of carbamoyl phosphate which then enters the pyrimidine pathway.[12][19][20]

Experimental Protocols for Studying L-Dihydroorotic Acid and DHODH

Accurate and reproducible experimental methods are essential for investigating the role of L-dihydroorotic acid and the activity of DHODH.

Spectrophotometric Assay of Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a continuous spectrophotometric assay to measure DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[21]

Materials:

-

Recombinant human DHODH enzyme

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHODH inhibitor (e.g., Brequinar as a positive control) in DMSO.

-

Prepare a 10 mM stock solution of L-dihydroorotic acid in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[21]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.[21]

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[21]

-

Data Analysis:

The rate of decrease in absorbance at 600 nm is proportional to the DHODH activity. Calculate the initial reaction velocity and determine the IC50 value for the inhibitor.

Figure 2: Workflow for the spectrophotometric assay of DHODH activity.

Fluorescence-Based High-Throughput Screening (HTS) Assay

For screening large compound libraries, a fluorescence-based assay offers higher sensitivity and is more amenable to automation.[23] This assay utilizes the redox-sensitive dye resazurin, which is converted to the fluorescent resorufin upon reduction.[23][24]

Principle:

The reaction is coupled to the reduction of resazurin. The FMN cofactor of DHODH is first reduced by L-dihydroorotic acid. The reduced FMN (FMNH2) then reduces resazurin to the highly fluorescent resorufin.[24]

Reaction:

-

L-Dihydroorotic acid + FMN → Orotic acid + FMNH2

-

FMNH2 + Resazurin → FMN + Resorufin (fluorescent)[24]

This method provides a robust platform for high-throughput screening of DHODH inhibitors.[23]

HPLC-Based Quantification of L-Dihydroorotic Acid and Orotic Acid

High-performance liquid chromatography (HPLC) provides a highly sensitive and specific method for the direct quantification of L-dihydroorotic acid and its product, orotic acid.[25] Anion-exchange HPLC with UV detection is a commonly used technique.[25]

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions |

| Column | Anion-exchange (e.g., Partisil-SAX)[25] |

| Mobile Phase | Isocratic elution with a low concentration phosphate buffer (pH 4.0)[25] |

| Detection | UV absorbance at 280 nm[25] |

| Detection Limit | As low as 20 pmol per injection[25] |

This method is particularly useful for detailed kinetic studies of DHODH and for analyzing the metabolic effects of DHODH inhibitors in cell culture or tissue samples.[5][6][17][25]